5-[3-(4-Ethylphenoxy)propyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[3-(4-Ethylphenoxy)propyl]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C12H15N3OS. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-Ethylphenoxy)propyl]-1,3,4-thiadiazol-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylphenol with 3-chloropropylamine to form 3-(4-ethylphenoxy)propylamine. This intermediate is then reacted with thiocarbohydrazide under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-Ethylphenoxy)propyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring or the ethylphenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-[3-(4-Ethylphenoxy)propyl]-1,3,4-thiadiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-(4-Ethylphenoxy)propyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-(4-Ethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine
- 5-[3-(4-Ethylphenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine
Uniqueness
5-[3-(4-Ethylphenoxy)propyl]-1,3,4-thiadiazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
87527-51-3 |
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Molecular Formula |
C13H17N3OS |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
5-[3-(4-ethylphenoxy)propyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H17N3OS/c1-2-10-5-7-11(8-6-10)17-9-3-4-12-15-16-13(14)18-12/h5-8H,2-4,9H2,1H3,(H2,14,16) |
InChI Key |
XKTLBAABJNPDAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC2=NN=C(S2)N |
Origin of Product |
United States |
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